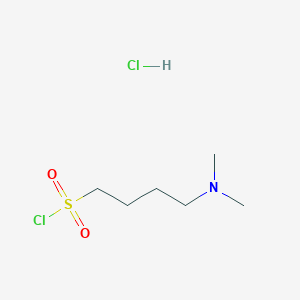
8-bromo-cGMP
Overview
Description
8-bromo-cGMP is a membrane-permeable analog of cGMP . It is more resistant to hydrolysis by phosphodiesterases than its parent compound . It preferentially activates cGMP-dependent protein kinase and is 4.3-fold more potent than cGMP in activating PKG1 α . It promotes relaxation of tracheal and vascular smooth muscle tissue in vitro .
Synthesis Analysis
8-bromo-cGMP is a cell-permeable cGMP analog that adds an equatorial exocyclic (Rp) sulfur substitution in the axial position of the cyclophosphate ring of 8-bromo-cGMP .Molecular Structure Analysis
The molecular structure of 8-bromo-cGMP includes an equatorial exocyclic (Rp) sulfur substitution in the axial position of the cyclophosphate ring .Chemical Reactions Analysis
8-bromo-cGMP is a membrane-permeable analogue of cGMP that activates protein kinase G (PKG). It is 4.3-fold more potent than cGMP in activating PKG1 α and promotes relaxation of tracheal and vascular smooth muscle tissue in vitro .Physical And Chemical Properties Analysis
8-bromo-cGMP is a powder with a molecular weight of 446.08 . It is soluble in water at 50 mg/mL . It should be stored at -20°C .Scientific Research Applications
Regulation of Cardiac Calcium Channels
- Effect on Cardiac L-type Calcium Channels : Research has shown that 8-bromo-cyclic GMP (8-Br-cGMP) can decrease calcium channel currents in cloned cardiac l-type calcium channels, indicating its role in modulating heart function. The mechanism involves phosphorylation of the α1C subunit at Ser533 through protein kinase G action (Jiang et al., 2000).
Influence on Secretory Processes
- Role in Nicotine-Induced Secretion from Adrenal Chromaffin Cells : 8-bromo-cGMP has been found to modulate secretion from adrenal chromaffin cells in response to nicotine. It potentiates secretion at low doses of nicotine while inhibiting it at higher doses, demonstrating its regulatory role in secretion processes (O'Sullivan & Burgoyne, 1990).
Modulation of Smooth Muscle Activity
- Regulatory Effects on Smooth Muscle : Studies indicate that 8-br-cGMP can reverse inhibition of smooth muscle myosin light chain phosphatase activity, suggesting its involvement in smooth muscle regulation and potentially impacting blood vessel dynamics and other smooth muscle functions (Wu et al., 1996).
Neurophysiological Effects
- Impact on Nociception and Protein Kinase Expression : In the context of nociception, 8-bromo-cGMP exhibits dual effects based on dosage. At low doses, it reduces nociceptive behavior, while at high doses, it can cause hyperalgesia. This highlights its complex role in neurophysiological processes (Tegeder et al., 2002).
Circadian Rhythm Regulation
- Involvement in Circadian Rhythms : 8-bromo-cGMP has been shown to mimic the effects of light on the circadian pacemaker in certain biological systems, suggesting its potential role in the regulation of circadian rhythms (Eskin et al., 1984).
Cardiovascular Effects
- Cardiovascular Applications : 8-bromo-cGMP has been found to improve the energy state in hypoxic rat atria, indicating its potential beneficial effects on the heart under stress conditions like hypoxia (Laustiola et al., 1984).
Ovarian Tissue Culture
- Benefits in Ovarian Tissue Culture : Research indicates that 8-br-cGMP enhances the rate of follicle growth and improves the proportion of viable follicles in human ovarian tissue culture, demonstrating its potential in reproductive biology (Scott et al., 2004).
Safety And Hazards
properties
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O7P/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18)/t2-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFCOOWNNHGGOD-UMMCILCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51116-01-9 (hydrochloride salt) | |
| Record name | 8-Bromocyclic GMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031356942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50953395 | |
| Record name | 8-Bromoguanosine 3',5'-cyclic monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-cGMP | |
CAS RN |
31356-94-2, 51116-01-9 | |
| Record name | 8-Bromo-cGMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31356-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromocyclic GMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031356942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromoguanosine 3',5'-cyclic monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




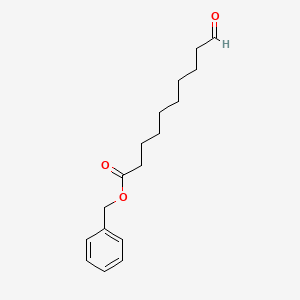
![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)
![2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B1384053.png)
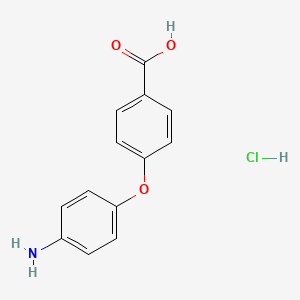

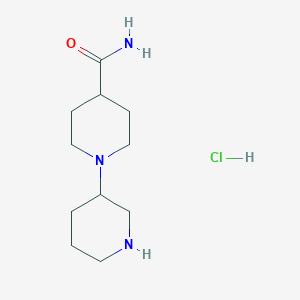
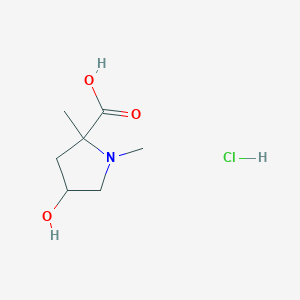
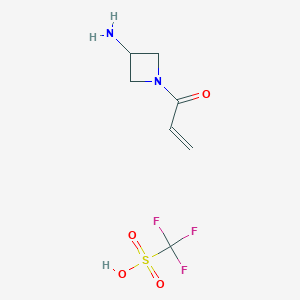
![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)

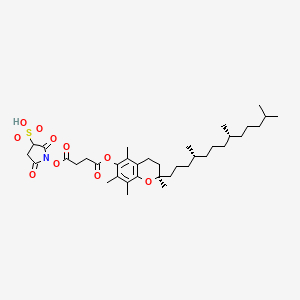
![2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384070.png)
